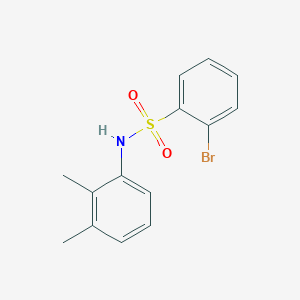
3-aminopyridine-2(1H)-thione
Vue d'ensemble
Description
3-Aminopyridine-2(1H)-thione is an organic molecule consisting of a pyridine ring substituted with an amino group (-NH2) and a thione group (-CS). It has a molecular weight of 126.18 . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 3-aminopyridine-2(1H)-thione derivatives has been described in various studies . For instance, the reaction of 3-amino-6-methyl-4-phenylpyridine-2(1H)-one with aromatic aldehydes resulted in the corresponding Schiff bases, which reduction with sodium borohydride led to the formation of 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones .Molecular Structure Analysis
The InChI code for 3-aminopyridine-2(1H)-thione is 1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
3-Aminopyridine-2(1H)-ones are binucleophiles and can be used for the synthesis of various pyridine derivatives . Thioureide derivatives of 3-aminopyridine-2(1H)-one were obtained by reactions with a number of isothiocyanates .Physical And Chemical Properties Analysis
3-Aminopyridine-2(1H)-thione is a solid at room temperature .Applications De Recherche Scientifique
Neurotropic Activity
3-Aminopyridine-2(1H)-thione: derivatives have been studied for their potential neurotropic activity, which includes anxiolytic and antidepressant effects . These compounds have been evaluated in vivo using tests like the “light–dark box test” and Porsolt’s “behavioral despair test” to determine their efficacy in comparison to established drugs like Mexidol and Amitriptyline.
Antiradical Activity
The antiradical activity of 3-aminopyridine-2(1H)-thione derivatives has been noted as significant . This property is crucial in the development of therapeutic agents that can combat oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer.
Molecular Docking and Hemorheological Activity
Molecular docking studies have been conducted to explore the binding efficiency of 3-aminopyridine-2(1H)-thione derivatives to proteins associated with antithrombotic activity . Additionally, these compounds have shown promising hemorheological activity, which refers to their ability to improve blood flow properties, potentially useful in conditions like peripheral artery disease.
Synthesis of Schiff Bases
3-Aminopyridine-2(1H)-thione: serves as a precursor in the synthesis of Schiff bases . These bases are valuable intermediates in the production of various pharmacologically active compounds, showcasing the versatility of this chemical in medicinal chemistry.
Development of New Pharmacologically Active Agents
The compound’s ability to combine with several pharmacophore fragments makes it a valuable tool in the chemical design of new pharmacologically active substances . This can lead to the emergence of new therapeutic effects and potentially unexpected types of biological activity.
Creation of Thiourea Derivatives
Reactions with isothiocyanates yield thioureide derivatives of 3-aminopyridine-2(1H)-thione . These derivatives are of interest due to their potential pharmacological properties, including antithrombotic activity.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMJKIQWOJMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420161 | |
| Record name | 3-aminopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38240-21-0 | |
| Record name | 3-aminopyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-aminopyridine-2(1H)-thione utilized in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives?
A2: 3-Aminopyridine-2(1H)-thione plays a crucial role as a building block in the synthesis of indeno[2,1-b][1,4]benzothiazine derivatives. This is achieved by reacting it with 2-bromoinden-1-ones []. The reaction proceeds through a condensation reaction, resulting in the formation of the desired heterocyclic system with a new C-S bond. This synthetic route allows for the introduction of various substituents on the pyridine ring of the final compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)
